Product packaging for Ergocristinine(Cat. No.:CAS No. 511-07-9)

Ergocristinine

Cat. No.: B1242015
CAS No.: 511-07-9
M. Wt: 609.7 g/mol
InChI Key: HEFIYUQVAZFDEE-NASJTFDLSA-N
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Description

Ergocristinine is the C-8-(S)-isomer (S-epimer) of the ergopeptine ergot alkaloid ergocristine . It is a natural metabolite produced by fungi of the Claviceps genus and is found in significant proportions in ergot-contaminated cereal crops and grasses . Historically considered less bioactive than its R-epimer counterpart, recent investigative studies have renewed scientific interest in its potential physiological effects . Advanced in silico molecular docking studies have demonstrated that this compound binds to key vascular receptors, including the serotonin (5-HT 2A ) and alpha 2A adrenergic receptors, with strong binding affinities and specific molecular interactions such as hydrogen bonding . This binding relationship to receptors involved in vasoconstriction suggests that this compound may contribute to the overall toxicological profile of ergot alkaloid exposure, warranting further investigation into its biological activity . This high-purity product is intended for use as a primary reference standard in analytical methods, including HPLC and UHPLC-MS/MS, for the accurate quantification of ergot alkaloids in food, feed, and research samples . It is also a critical research chemical for studying the mechanisms of epimerization, receptor binding kinetics, and the toxicology of ergot alkaloids. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H39N5O5 B1242015 Ergocristinine CAS No. 511-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
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InChI

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27+,28-,29-,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFIYUQVAZFDEE-NASJTFDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862080
Record name Ergocristinine
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Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

511-07-9
Record name Ergocristinine
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Record name Ergocristinine
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Record name Ergocristinine
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Record name (8α)-5'α-benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
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Biosynthetic Pathways and Production Methodologies

Elucidation of Ergocristinine Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and culminates in the formation of a complex peptide alkaloid. This pathway has been the subject of extensive research, leading to the identification of key enzymes, genes, and regulatory networks.

Key Enzymatic Steps and Gene Cluster Identification in Claviceps Species

The biosynthesis of this compound, like all ergot alkaloids, originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). nih.gov The initial and often rate-limiting step is the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). nih.gov This is followed by a series of enzymatic reactions including N-methylation, oxidation, and cyclization to form the tetracyclic ergoline (B1233604) ring system, the common scaffold of all ergot alkaloids. nih.gov

The genes encoding the enzymes for ergot alkaloid biosynthesis are organized in a gene cluster, commonly referred to as the EAS cluster. nih.gov This cluster has been extensively studied in Claviceps purpurea, a primary producer of ergot alkaloids. sciencemadness.org Following the formation of the ergoline ring, the pathway proceeds to the synthesis of lysergic acid, a key intermediate. The formation of the peptide side chain that characterizes ergopeptines like this compound is accomplished by a large, multi-functional enzyme complex known as non-ribosomal peptide synthetase (NRPS). wikipedia.org In C. purpurea, the NRPS enzymes, encoded by genes such as lpsA and lpsB within the EAS cluster, are responsible for the sequential condensation of three specific amino acids to the lysergic acid core. researchgate.netnih.gov For this compound, these amino acids are L-valine, L-phenylalanine, and L-proline. The final step involves a cyclization reaction, catalyzed by the NRPS, to form the stable ergopeptine structure. This compound is the epimer of ergocristine (B1195469), and this isomerization can occur during the fermentation or extraction process.

Table 1: Key Genes in the this compound Biosynthetic Cluster of Claviceps purpurea

Gene Enzyme Product Function in this compound Biosynthesis
dmaW Dimethylallyl tryptophan synthase Catalyzes the first committed step: the prenylation of L-tryptophan.
easF Chanoclavine-I synthase-catalase Involved in the formation of the first tricyclic intermediate, chanoclavine-I.
easC Chanoclavine-I dehydrogenase Catalyzes the oxidation of chanoclavine-I.
easE Catalase Involved in the conversion of chanoclavine-I aldehyde.
easA Agroclavine (B1664434) hydroxylase Catalyzes the hydroxylation of agroclavine to elymoclavine (B1202758).
cloA Cytochrome P450 monooxygenase Involved in the conversion of elymoclavine to paspalic acid and then to lysergic acid.
lpsA Lysergyl peptide synthetase 1 A non-ribosomal peptide synthetase that activates lysergic acid and incorporates the first two amino acids of the tripeptide side chain.

Precursor Incorporation and Metabolic Flux Analysis

Metabolic flux analysis (MFA) has been utilized to map the flow of carbon and nitrogen from central metabolic pathways into the this compound biosynthetic route. These studies help to identify potential bottlenecks in precursor supply. For instance, enhancing the flux towards the pentose (B10789219) phosphate (B84403) pathway can increase the availability of NADPH, a crucial cofactor for several reductive steps in the biosynthesis. Isotopic labeling studies, using stable isotopes like ¹³C and ¹⁵N, have been instrumental in tracing the origins of the atoms in the final this compound molecule, confirming the precursor-product relationships and quantifying the efficiency of their incorporation.

Regulatory Mechanisms of this compound Biosynthesis

The synthesis of this compound is a tightly regulated process, influenced by a variety of environmental cues and internal cellular signals. The expression of the EAS gene cluster is subject to complex regulatory networks, ensuring that these metabolically expensive compounds are produced under optimal conditions.

One of the most significant regulatory factors is nutrient availability. For example, high concentrations of phosphate are known to repress the expression of the EAS genes and thus inhibit ergot alkaloid production. sciencemadness.org Similarly, the type and concentration of the nitrogen source can have a profound effect on biosynthesis. Some nitrogen sources may act as repressors, while others can be stimulatory.

The regulation of this compound biosynthesis is also intertwined with the morphological differentiation of the fungus. In submerged cultures, production is often associated with a shift from vegetative growth to a more condensed, pellet-like morphology. This suggests a developmental control over the expression of the biosynthetic genes.

Optimized Microbial Production Strategies

Due to its complex stereochemistry, the chemical synthesis of this compound is not commercially viable. Therefore, industrial production relies on fermentation of high-yielding strains of Claviceps. Research in this area is focused on enhancing productivity through both genetic manipulation of the producing organisms and optimization of the fermentation process.

Strain Improvement through Genetic Engineering

The advent of recombinant DNA technology has provided powerful tools for the rational improvement of this compound-producing strains. Key genetic engineering strategies include:

Deregulation of biosynthetic genes: Modifying the regulatory elements that control the expression of the EAS cluster can lead to constitutive or elevated production. For example, replacing native promoters with strong, constitutive promoters can uncouple production from repressive signals.

Blocking competing pathways: Deleting genes that divert precursors away from the this compound pathway can increase the availability of these building blocks. For instance, knocking out pathways that consume L-tryptophan can channel more of this precursor into ergot alkaloid synthesis.

Table 2: Genetic Engineering Approaches for Enhanced Ergot Alkaloid Production

Genetic Modification Strategy Target Gene/Pathway Rationale
Gene Overexpression dmaW, lpsA, lpsB To increase the catalytic capacity of rate-limiting steps in the biosynthetic pathway.
Promoter Engineering Replacement of native promoters of EAS cluster genes To achieve constitutive and high-level expression, bypassing native regulatory controls.

Fermentation Process Optimization for Enhanced Yields

Optimizing the environmental and nutritional conditions during fermentation is crucial for maximizing the production of this compound. This involves a multi-parameter approach to create the ideal environment for both fungal growth and secondary metabolite production.

Medium Composition: The choice of carbon and nitrogen sources, as well as their concentrations, significantly impacts yield. Slowly metabolized sugars are often preferred to sustain a long production phase. The C:N ratio is a critical parameter that needs to be carefully balanced. The addition of precursors, such as tryptophan and its analogs, to the fermentation medium can also boost production.

Physical Parameters: Key physical parameters such as temperature, pH, dissolved oxygen levels, and agitation speed must be precisely controlled. The optimal setpoints for these parameters are strain-specific and are typically determined through systematic optimization studies, often employing statistical methods like response surface methodology. nih.gov

Fed-Batch Strategies: To avoid substrate limitation and the accumulation of toxic byproducts, a fed-batch fermentation strategy is often employed. This involves the controlled feeding of nutrients throughout the fermentation process, which can lead to higher cell densities and a prolonged production phase, ultimately resulting in higher titers of this compound.

Chemoenzymatic and Biocatalytic Synthesis Approaches

The production of complex natural products such as this compound through purely chemical synthesis is often commercially unfeasible due to the intricate stereochemistry and multiple reaction steps required. rsc.org Consequently, research has increasingly focused on chemoenzymatic and biocatalytic methods that leverage the high specificity and efficiency of biological enzymes. These approaches for this compound synthesis are centered on the enzymatic construction of its characteristic cyclic tripeptide side chain and its linkage to a lysergic acid core.

A plausible chemoenzymatic strategy involves the chemical synthesis of the ergoline nucleus, D-lysergic acid, which is then supplied as a substrate to a biocatalytic system. This system utilizes the powerful machinery of non-ribosomal peptide synthetases (NRPSs) to assemble the peptide portion of the molecule. This approach combines the robustness of chemical synthesis for the core structure with the stereospecificity of enzymatic catalysis for the complex peptide assembly.

Biocatalytic production relies on the intricate enzymatic cascade responsible for ergopeptine biosynthesis, primarily found in fungi of the genus Claviceps. researchgate.netmdpi.com The key to this process is a multi-enzyme complex known as D-lysergyl peptide synthetase (LPS). nih.govresearchgate.netresearchgate.net This NRPS system is composed of two main protein subunits, LPSA (also referred to as LPS1) and LPSB (LPS2), which work in concert to build the final ergopeptine structure. researchgate.netwvu.eduwikipedia.org

The biocatalytic assembly of the D-lysergyl-tripeptide precursor of ergocristine, the C-8 epimer of this compound, follows a modular, assembly-line-like mechanism:

Activation of D-lysergic acid: The process begins with the monomodular NRPS, LPSB. This enzyme specifically recognizes and activates D-lysergic acid by converting it into an AMP-ester, which is then loaded onto the enzyme's integrated carrier protein as a thioester. nih.gov

Assembly of the Tripeptide Chain: The larger, trimodular LPSA subunit is responsible for constructing the tripeptide chain. researchgate.netresearchgate.net Each of its three modules is responsible for recognizing, activating, and incorporating one of the specific amino acids that constitute the peptide side chain of ergocristine: L-valine, L-phenylalanine, and L-proline. Sequence variations in the adenylation (A) domains within the modules of different LPSA enzymes determine which amino acids are selected. nih.gov For instance, the LpsA1 enzyme in Claviceps purpurea has been identified as being responsible for incorporating phenylalanine, a key component of both ergocristine and ergotamine. nih.gov

Condensation and Elongation: The activated D-lysergic acid is transferred from LPSB to the first module of LPSA, where it forms a peptide bond with the first amino acid (L-valine). The growing chain is then passed sequentially to the subsequent modules, where it is condensed with L-phenylalanine and finally L-proline. nih.govresearchgate.net

Cyclization and Release: After the linear D-lysergyl-tripeptide is assembled, it is released from the NRPS complex as an ergopeptam. A final enzymatic step, catalyzed by a dioxygenase, EasH, hydroxylates the α-carbon of the first amino acid (valine), which facilitates a spontaneous cyclization to form the characteristic bicyclic cyclol structure of the ergopeptine. researchgate.net

Advances in synthetic biology have opened avenues for engineering these biosynthetic pathways. The genes encoding the LPSA and LPSB enzymes can be expressed in heterologous hosts, such as Aspergillus nidulans, which are more amenable to industrial fermentation than the native Claviceps species. nih.govnih.gov This allows for the directed biosynthesis of specific ergopeptines. Furthermore, the modular nature of NRPSs permits bioengineering approaches where modules or domains can be swapped to create chimeric enzymes. nih.govnih.gov This strategy could potentially be used to incorporate non-native amino acids, leading to the production of novel this compound analogs with potentially new or improved pharmacological properties. nih.govresearchgate.net

The table below summarizes the key enzymatic components and their roles in the biocatalytic synthesis of the ergocristine peptide backbone.

Enzyme/Protein ComplexTypeFunctionSubstratesProduct of Step
LPSB (LPS2) Monomodular NRPSActivates and binds the ergoline coreD-lysergic acid, ATPD-lysergyl-AMP, then D-lysergyl-thioester
LPSA (LPS1) Trimodular NRPSSequentially activates, binds, and condenses amino acids to the D-lysergyl moietyL-valine, L-phenylalanine, L-proline, ATPD-lysergyl-valyl-phenylalanyl-proline-thioester
EasH DioxygenaseCatalyzes hydroxylation leading to cyclol ring formationD-lysergyl-valyl-phenylalanyl-proline lactam (ergopeptam)Ergocristine

Total Chemical Synthesis of this compound

While total syntheses in the ergot alkaloid field have historically focused on the more biologically active lysergic acid or the "-ine" epimers, the strategies developed are directly applicable to the this compound framework. A dedicated total synthesis targeting this compound specifically is less common, as it is often produced via epimerization of the more frequently targeted ergocristine. The core challenge lies in the construction of the tetracyclic ergoline skeleton.

A retrosynthetic analysis of an ergopeptine like ergocristine, and by extension this compound, breaks the molecule down into two primary building blocks: the lysergic acid core and the tripeptide side chain. nih.gov The more complex challenge is the synthesis of the lysergic acid portion.

Key retrosynthetic strategies for the ergoline core often involve:

Disconnecting the D-ring: Many syntheses build the D-ring onto a pre-existing ABC-tricyclic indole core. This can be achieved through intramolecular reactions such as Heck couplings or aldol-type condensations. colab.wsresearchgate.net

Disconnecting the C-ring: An alternative approach involves forming the C-ring from an indole derivative, for instance, through intramolecular Friedel-Crafts acylations. scispace.com

Tandem Cyclizations: Advanced strategies may form multiple rings in a single tandem reaction sequence from a simpler benzene (B151609) derivative. scispace.com

The primary strategic bond constructions in the forward synthesis focus on creating the C/D ring system and establishing the correct relative stereochemistry. Palladium-catalyzed domino cyclization of allenes has emerged as a powerful method for directly constructing the C/D ring system of the ergoline skeleton. researchgate.net

The ergoline structure contains several stereocenters, making stereocontrol a critical aspect of any total synthesis. The development of enantioselective methods has been a major focus of modern synthetic efforts.

Palladium-Catalyzed Reactions: Enantioselective palladium-catalyzed reactions have proven effective. For example, a domino cyclization of a chiral allene (B1206475) bearing an amino and a bromoindolyl group allows for the direct construction of the C/D rings while transferring the axial chirality of the allene to create the C5 stereogenic center. researchgate.net Other approaches have utilized palladium-catalyzed enantioselective aerobic oxidation to establish key stereocenters in alkaloid intermediates. nih.gov

Enzymatic Transformations: The use of enzymes in combination with organometallic reactions has been employed to produce enantiomerically pure substituted tryptophan derivatives, which serve as chiral starting materials for the asymmetric synthesis of ergot alkaloids. scispace.com

Control of C-8 Stereochemistry: this compound differs from ergocristine only by the stereochemistry at the C-8 position. mdpi.com In a total synthesis, this center is often the last to be set. In many synthetic routes targeting lysergic acid derivatives, a mixture of C-8 epimers is formed, which then requires separation. nih.gov The conversion between the "-ine" (R-epimer) and "-inine" (S-epimer) forms can be facilitated by changes in pH, passing through an enol-intermediate. mdpi.com

The total synthesis of complex molecules like this compound relies on the successful preparation of key advanced intermediates. In the context of ergot alkaloids, these are typically functionalized tricyclic or tetracyclic structures.

Tricyclic Ketones: A common strategy involves the synthesis of a tricyclic ketone (a benzo[f]quinoline (B1222042) derivative), which serves as a versatile precursor to the full ergoline ring system. mdpi.com This intermediate contains the A, B, and C rings, onto which the D-ring can be constructed.

Functionalized Indole Derivatives: Syntheses often begin with highly functionalized indole derivatives, such as 4-bromoindole (B15604) or tryptophan esters, which are elaborated through multiple steps to build the subsequent rings. scispace.comresearchgate.net For example, a key intermediate in Woodward's landmark synthesis of lysergic acid was a complex ketone derived from an indole-based starting material. mdpi.com

Semi-Synthetic Routes from Naturally Occurring Ergot Alkaloids

Given the complexity of total synthesis, semi-synthetic methods starting from readily available ergot alkaloids are often more practical, especially for industrial-scale production. mdma.ch The fundamental precursor for the semi-synthesis of ergopeptines and ergopeptinines is lysergic acid.

Lysergic acid is produced on a large scale through the submerged fermentation of selected strains of the fungus Claviceps purpurea. scispace.commdma.ch This naturally derived, chiral lysergic acid is then coupled with the required tripeptide side chain. For this compound, the tripeptide consists of L-valine, L-phenylalanine, and L-proline.

The synthesis of the cyclol peptide part was first achieved by Hofmann and coworkers and has been developed for industrial manufacturing. mdma.ch The process involves coupling the activated lysergic acid with the pre-assembled tripeptide moiety. This typically first yields the thermodynamically less stable but more biologically active "-ine" epimer, ergocristine. This compound is then obtained through epimerization at the C-8 position, a reaction that can be controlled by solvent and pH conditions. mdpi.comresearchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a key strategy for understanding their biological function and for developing new therapeutic agents. In the case of this compound, its existence as the C-8 epimer of ergocristine makes it a valuable tool for studying how subtle stereochemical changes affect biological activity.

The primary structural difference between ergocristine and its epimer this compound is the orientation of the peptide side chain relative to the ergoline ring system at the C-8 chiral center. nih.gov This single change significantly impacts how the molecule interacts with biological receptors. The ergoline ring itself is widely recognized as the primary functional group responsible for binding to various neurotransmitter receptors, including serotonin (B10506) and adrenergic receptors. nih.gov

Recent studies have used in silico molecular docking to explore how this stereochemical difference affects binding to vascular receptors. These computational models predict the binding affinity and specific molecular interactions between a ligand and a receptor's binding site.

A comparative docking study of this compound and ergocristine with the serotonin (5-HT)₂ₐ and alpha₂ₐ adrenergic receptors revealed distinct binding characteristics. Although both epimers show an affinity for these receptors, the calculated binding energies and specific interactions differ, which may be attributed to their structural variations. nih.gov For example, this compound was shown to form a hydrogen bond with amino acid residues in the binding sites of both receptors. nih.gov Such studies highlight that the "-inine" epimers, while often considered less active, do interact with biological targets and that their specific binding modes can be explored through structural modification and computational analysis. nih.govresearchgate.net

Chemical Synthesis and Derivatization

Synthesis of Probes for Molecular Interaction Studies

To investigate the molecular interactions of ergocristinine with its biological targets, specialized molecular probes are synthesized. These probes are typically derivatives of this compound that incorporate specific functionalities, such as photoreactive groups or fluorescent tags, enabling the identification of binding partners and the elucidation of interaction dynamics. The synthesis of these probes is a strategic process that aims to preserve the core pharmacophore of this compound to ensure that the probe's binding characteristics mimic those of the parent compound.

The general design of such molecular probes involves the integration of three key components: an affinity unit (the this compound scaffold), a reactive or reporter moiety, and often a linker to connect them. nih.gov The synthetic challenge lies in introducing these modifications without significantly altering the steric and electronic properties of the molecule, which could affect its affinity for target receptors.

Photoaffinity Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands within their biological targets. nih.govnih.gov This method utilizes a photoaffinity probe, a molecule that is chemically inert in the dark but becomes highly reactive upon exposure to light, forming a covalent bond with its target. nih.gov

The synthesis of an this compound-based photoaffinity probe would likely involve the derivatization of the ergoline (B1233604) nucleus or the peptide side chain. A common strategy is to introduce a photoreactive group, such as a diazirine, an aryl azide, or a benzophenone, onto the this compound molecule. The lysergic acid portion of this compound, being the common structural element of ergot alkaloids, presents several potential sites for chemical modification. researchgate.netscispace.com For instance, synthetic routes developed for lysergic acid and its analogues could be adapted to introduce a photoreactive moiety. researchgate.net

A hypothetical synthetic scheme might involve the selective functionalization of a less sterically hindered position on the this compound molecule. This could be followed by the coupling of a linker arm terminating in a photoreactive group. To facilitate the detection and isolation of the covalently labeled target proteins, a reporter tag, such as biotin (B1667282) or a small epitope tag, is also commonly incorporated into the probe's structure. nih.gov

Fluorescent Probes

Fluorescent probes are invaluable tools for visualizing and quantifying ligand-receptor interactions in real-time and within cellular environments. nih.govsigmaaldrich.comthermofisher.com These probes contain a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. Some ergot alkaloids possess intrinsic fluorescence that can be utilized for visualization. researchgate.net However, for more specific and sensitive detection, synthetic fluorescent probes are often preferred.

The synthesis of a fluorescent this compound probe would involve the covalent attachment of a fluorescent dye to the this compound molecule. The choice of fluorophore depends on the specific application and the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. avantiresearch.com Common fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes. avantiresearch.comtocris.com

Similar to photoaffinity probes, the synthetic strategy would focus on modifying a position on the this compound structure that is not critical for receptor binding. The synthesis might proceed through the formation of an amide or ester linkage between a functionalized this compound derivative and a reactive version of the fluorescent dye. The resulting fluorescent probe would ideally retain high affinity for its target receptors, allowing for competitive binding assays and fluorescence microscopy studies. sigmaaldrich.com In silico molecular docking studies have been used to investigate the binding of this compound to vascular receptors, which can help in identifying regions of the molecule that are less likely to be involved in critical receptor interactions and are therefore more suitable for modification. nih.govresearchgate.net

The development of these molecular probes is essential for advancing our understanding of the molecular pharmacology of this compound, providing insights into its mechanism of action at a molecular level.

Table 1: Components of a Hypothetical this compound Molecular Probe

ComponentFunctionExample MoietyRationale for Selection
Affinity Unit Binds to the biological targetThis compoundThe core structure responsible for specific receptor interaction.
Photoreactive Group Forms a covalent bond with the target upon photoactivationTrifluoromethylphenyl diazirineSmall, relatively stable in the dark, and efficiently forms a reactive carbene upon UV irradiation. nih.gov
Reporter Tag Enables detection and isolation of the probe-target complexBiotinHigh-affinity interaction with streptavidin allows for efficient purification and detection. nih.gov
Fluorescent Tag Allows for visualization and quantification of bindingCyanine Dyes (e.g., Cy5)Bright, photostable, and emits in the far-red spectrum, minimizing background fluorescence from biological samples. avantiresearch.com
Linker Spatially separates the tag/reactive group from the affinity unitPolyethylene glycol (PEG) chainFlexible and hydrophilic, it can minimize steric hindrance and improve solubility without interfering with binding.

Structural Characterization and Elucidation

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like ergocristinine. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its atomic framework and chemical environment.

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. Through the analysis of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra, nearly complete assignments of all proton and carbon signals in the this compound molecule can be achieved. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of each proton, their coupling patterns revealing adjacent protons. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms. rsc.org Specific chemical shifts are characteristic of the ergoline (B1233604) ring system and the peptide moiety, while features in the spectra can also provide evidence of the solute conformation of ring D and confirm the C-8 epimerization that distinguishes this compound from ergocristine (B1195469). nih.gov

Table 1: Representative NMR Chemical Shift Data for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and instrument frequency. The following data is illustrative based on published values for related ergot alkaloids.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-2-~125.1
C-4~2.5 (β), ~3.1 (α)~54.2
N-6--
N-CH₃ (at N-6)~2.5~43.1
C-8~2.7~59.0
C-10-~40.5
Indole (B1671886) N-H~8.0-
Amide C=O-~172.5

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns. wikipedia.org Using soft ionization techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), this compound can be analyzed with high sensitivity. oregonstate.edunih.gov

In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 610, confirming its molecular formula of C₃₅H₃₉N₅O₅. nih.govbiosynth.com Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern. A consistent fragmentation pathway for peptide ergot alkaloids like this compound involves the loss of water (-18 u) from the C-12' hydroxy group. nih.gov A significant and diagnostic fragment ion is observed at m/z 348, which arises from the cleavage of the ring E amide and ether functions, retaining the isopropyl group from the valine residue. oregonstate.edunih.gov This pattern helps to distinguish it from other ergot alkaloid subgroups. nih.gov

Table 2: Key ESI-MS/MS Fragments of this compound

m/z ValueProposed Identity/Origin
610[M+H]⁺ (Protonated molecular ion)
592[M+H - H₂O]⁺ (Loss of water)
348Fragment from cleavage of ring E amide and ether functions
268, 251, 225Fragments characteristic of the lysergic acid moiety

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. nih.gov An empirical approach using group frequencies allows for the identification of key structural motifs. mdpi.com

For this compound, IR and Raman spectra would reveal characteristic absorption bands corresponding to its various functional groups. These include:

N-H stretching from the indole ring.

Aromatic C-H stretching from the indole and phenyl rings.

Aliphatic C-H stretching from the ergoline skeleton and amino acid side chains.

C=O stretching from the multiple amide bonds in the peptide portion, which are particularly strong and diagnostic in the IR spectrum.

C=C stretching from the aromatic rings and the C9-C10 double bond.

C-N and C-O stretching vibrations throughout the molecule.

Near-infrared (NIR) spectroscopy, a related technique, has also been applied for the rapid, non-destructive analysis of grains for ergot alkaloid contamination, where this compound may be present as a component. dntb.gov.uaresearchgate.net

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orgnih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be calculated, revealing the exact positions of atoms, bond lengths, and bond angles. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are exceptionally sensitive to the stereochemistry of chiral molecules. youtube.com These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. mdpi.com

For ergot alkaloids, chiroptical methods are particularly useful for assigning the absolute configuration at the C-8 stereocenter, which is the defining difference between the biologically more active '-ine' epimers (like ergocristine, 8R) and the less active '-inine' epimers (like this compound, 8S). mdpi.com The two epimers give rise to CD spectra that are nearly mirror images, particularly in the region of the n→π* electronic transition of the carboxamide chromophore. The sign of the Cotton effect associated with this transition is directly related to the C-8 configuration, allowing for a clear and rapid distinction between the diastereomers in solution.

Computational Chemistry in Structural and Conformational Analysis

Computational chemistry provides powerful tools for investigating the structural and conformational properties of molecules like this compound. Methods such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to model the molecule's three-dimensional structure, predict its conformational flexibility, and calculate its spectroscopic properties. acs.org

In silico molecular docking studies have been employed to investigate the interaction between this compound and biological targets, such as vascular receptors. These studies calculate the binding affinity and identify key molecular interactions. For instance, computational analyses have predicted strong binding of this compound to serotonin (B10506) (5-HT)₂ₐ and alpha₂ₐ adrenergic receptors, with calculated binding energies indicating a stable complex. researchgate.netresearchgate.net These models have identified specific hydrogen bonds between the alkaloid and amino acid residues in the receptor binding site, providing insight into the structural basis of its activity. researchgate.netresearchgate.net Quantum calculations on related ergot alkaloids have also been used to assess the equilibrium between the R and S epimers. researchgate.net

Table 3: Example of Computational Docking Data for this compound

Receptor TargetCalculated Binding Energy (kcal/mol)Key Interaction Details
Serotonin (5-HT)₂ₐ Receptor-9.7 to -11.0Hydrogen bond formation (bond length ~3.10 Å) researchgate.netresearchgate.net
Alpha₂ₐ Adrenergic Receptor-8.7 to -11.4Hydrogen bond formation (bond length ~3.28 Å) researchgate.netresearchgate.net

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like this compound. wikipedia.org These methods solve the Schrödinger equation for a molecule to determine its electronic wavefunction, from which numerous properties can be derived. mdpi.com Key insights from QM calculations include the distribution of electrons, molecular orbital energies, and the nature of chemical bonds.

One of the primary applications of QM calculations is in understanding how a molecule will interact with other molecules, such as biological receptors. By calculating the electronic properties of this compound, researchers can predict its reactivity and binding affinity. A central concept in this analysis is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. wikipedia.org A smaller gap generally indicates a molecule that is more readily polarized and reactive. wuxiapptec.com

While specific HOMO-LUMO energy values for isolated this compound are not widely published in public literature, the application of these computational methods is exemplified in molecular docking studies. These studies use force fields derived from or supplemented by QM principles to predict the binding of a ligand to a receptor.

An in silico molecular docking study investigated the interaction of this compound with vascular receptors, specifically the serotonin (5-HT)2A and the alpha2A adrenergic receptors. researchgate.net This research provides valuable data on the binding energetics and specific interactions, which are governed by the electronic structures of both the ligand and the receptor.

Table 1: Binding Energy of this compound with Vascular Receptors

Receptor Software Binding Energy (kcal/mol)
Serotonin (5-HT)2A Receptor AutoDock Vina -9.7
Serotonin (5-HT)2A Receptor DockThor -11.0
Alpha2A Adrenergic Receptor AutoDock Vina -8.7
Alpha2A Adrenergic Receptor DockThor -11.4

This table presents the calculated binding energies of this compound with two different vascular receptors using two distinct molecular docking programs. The negative values indicate a favorable binding interaction. Data sourced from a 2023 study on the relationship between this compound and vascular receptors. researchgate.net

Furthermore, these calculations can identify specific atomic interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. The formation of a hydrogen bond between this compound and amino acid residues within the binding sites of these receptors has been reported. researchgate.net

Table 2: Hydrogen Bond Interactions of this compound

Receptor Bond Length (Å)
Serotonin (5-HT)2A Receptor 3.10
Alpha2A Adrenergic Receptor 3.28

This table shows the length of the hydrogen bonds formed between this compound and amino acid residues in the binding sites of the serotonin and adrenergic receptors. Shorter bond lengths typically indicate stronger interactions. Data sourced from the same 2023 molecular docking study. researchgate.net

These findings, derived from computational models, underscore the importance of the electronic structure of this compound in its interactions with biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape

While quantum mechanical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the conformational flexibility and preferred shapes of a molecule. biorxiv.org

For a complex molecule like this compound, which has several rotatable bonds, the conformational landscape can be vast. wikipedia.org The conformational landscape, or potential energy surface (PES), is a conceptual map of all possible spatial arrangements of the atoms in a molecule and their corresponding potential energies. libretexts.orglongdom.org By exploring this landscape, MD simulations can identify low-energy, stable conformations, as well as the transition pathways between them. rsc.org

The flexibility of a molecule is crucial for its biological activity, as it may need to adopt a specific conformation to bind effectively to a receptor. nih.gov MD simulations can characterize this flexibility by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) of atomic positions, the radius of gyration, and the fluctuation of dihedral angles. nih.gov

The combination of quantum mechanical calculations and molecular dynamics simulations provides a comprehensive framework for the structural characterization and elucidation of this compound, linking its electronic properties to its dynamic conformational behavior.

Analytical Methodologies for Ergocristinine Quantification and Profiling

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation and analysis of ergocristinine from complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UHPLC), are the most prevalent techniques. The choice of method often depends on the required sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is a cornerstone for the accurate quantification of this compound. Key to this is the optimization of several parameters to achieve adequate separation from other ergot alkaloids, particularly its epimer, ergocristine (B1195469).

Stationary and Mobile Phases: Reversed-phase chromatography is the most common approach, utilizing C18 columns. nih.govicm.edu.pl To achieve optimal separation and maintain the stability of the epimers, alkaline mobile phases are generally preferred. nih.gov These mobile phases, often consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous solutions of ammonium (B1175870) carbonate or ammonium hydroxide, help to prevent the protonation of the alkaloids and improve peak shape and separation. nih.govnih.gov However, some methods have successfully employed acidic conditions with specific columns, such as a Raptor Biphenyl (B1667301) column, which can also provide baseline separation of this compound and its epimer. restek.com

Detection: Fluorescence detection (FLD) is a widely used and sensitive technique for the quantification of ergot alkaloids, including this compound. nih.govnih.gov The native fluorescence of the ergoline (B1233604) ring structure allows for selective detection with excitation and emission wavelengths typically around 330 nm and 420 nm, respectively. nih.govicm.edu.plnih.gov Diode array detection (DAD) can also be employed, although it is generally less sensitive than fluorescence detection. researchgate.net

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnC18 (250 mm x 4.6 mm, 5 µm) nih.govicm.edu.pl
Mobile PhaseAcetonitrile and Ammonium Carbonate nih.govicm.edu.pl
DetectionFluorescence (Excitation: 330 nm, Emission: 420 nm) nih.govicm.edu.pl
Flow Rate1.0 mL/min

Ultra-Performance Liquid Chromatography (UHPLC) Applications

Ultra-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and higher sensitivity. nih.gov These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm).

UHPLC methods have been successfully applied to the analysis of this compound in various matrices, such as cereal-based baby food and animal feed. nih.govmdpi.com The increased peak capacity of UHPLC allows for the baseline separation of a larger number of ergot alkaloids and their epimers in a single run, which can be as short as 5 minutes. nih.govnih.gov This high-throughput capability is particularly valuable for routine monitoring and quality control.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound and its epimer, ergocristine, are stereoisomers that differ in their configuration at the C-8 chiral center of the ergoline ring. nih.gov While modern reversed-phase HPLC and UHPLC methods can often separate these epimers, chiral chromatography provides a specialized and definitive approach for assessing the enantiomeric purity of this compound standards and samples. wikipedia.org

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. wikipedia.org The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org While specific applications of chiral chromatography for this compound are not extensively detailed in the provided context, the principles of this technique are well-established for the separation of chiral compounds. wikipedia.orggcms.cz

Hyphenated Analytical Technologies

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the highly sensitive and selective analysis of this compound, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of this compound and other mycotoxins in complex matrices like food and feed. nih.govresearchgate.net This technique combines the superior separation capabilities of LC (or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS analysis, the this compound molecule is first separated from other sample components by the LC system. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode. food.gov.uk The resulting protonated molecule is then subjected to fragmentation, and specific fragment ions are monitored. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in identification and quantification, minimizing matrix interferences. rsc.org LC-MS/MS methods have been developed to quantify this compound at levels as low as micrograms per kilogram (µg/kg) or even nanograms per gram (ng/g). nih.govfood.gov.uk

Table 2: Common Mass Transitions for this compound in LC-MS/MS Analysis

Precursor Ion (m/z)Product Ion (m/z)Reference
610.4223.2 restek.com
610.4592.4 restek.com
610223 europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to their low volatility and thermal instability, ergopeptides like this compound are not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov However, GC-MS can be employed for the analysis of smaller, more volatile ergot alkaloids after a chemical derivatization step to increase their volatility. nih.gov

Derivatization typically involves blocking polar functional groups. For instance, trifluoroacetyl (TFA) derivatives can be prepared by reacting the analyte with trifluoroacetic anhydride. nih.gov While this approach is more commonly applied to lysergic acid amides, it highlights a potential, albeit less direct, route for the analysis of this compound-related compounds. nih.gov The use of GC-MS for this compound itself is not a standard practice due to the availability of more direct and efficient LC-based methods. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the rapid screening of ergot alkaloids, including the epimer of this compound, ergocristine. nih.gov This technique is particularly advantageous for high-throughput analysis due to its speed, simple sample preparation, and the absence of need for chromatographic separation or derivatization. nih.govresearchgate.net In MALDI-TOF MS, the sample, mixed with a matrix material like dihydroxybenzoic acid, is irradiated by a pulsed laser. nih.govyoutube.com The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

This method allows for the ready detection of ergot alkaloids in individual sclerotia of Claviceps purpurea, the fungus responsible for producing these mycotoxins. nih.gov The accuracy of the identifications made by MALDI-TOF MS can be further validated through tandem mass spectrometry (MS/MS) analysis. nih.gov While established methods like LC-MS or GC-MS often involve laborious processes, MALDI-TOF MS offers a more efficient alternative for screening purposes in food and feed safety. nih.govresearchgate.net

Spectrophotometric and Spectrofluorometric Detection Methods

Spectroscopic techniques provide alternative methods for the detection and quantification of ergot alkaloids. Spectrophotometric methods can determine the total ergot alkaloid content. nih.gov One such method involves the reaction of ergot alkaloids with p-dimethylaminobenzaldehyde under acidic conditions and illumination, which produces an intensely colored blue solution that can be measured at 580 nm. nih.gov Another reagent, ninhydrin, also reacts with ergot alkaloids to produce a distinct chromophore that can be quantitatively measured using spectrophotometry, offering a sensitive and efficient detection method. nih.govcarta-evidence.org These colorimetric methods, however, typically provide a summed parameter for total ergot alkaloid content rather than quantifying individual compounds like this compound. nih.gov

Fluorescence detection is a more specific and widely used technique, often coupled with high-performance liquid chromatography (HPLC). scispace.comnih.gov Ergot alkaloids, including this compound, are naturally fluorescent, which allows for their sensitive detection following chromatographic separation. scispace.com HPLC with fluorescence detection (HPLC-FLD) has been successfully applied for the determination of ergot alkaloids in various matrices, including wheat and animal feed. scispace.comnih.gov

Sample Preparation and Matrix Effects Considerations

Effective sample preparation is a critical step in the analytical workflow for this compound to ensure accurate quantification by removing interfering components from the sample matrix.

Extraction and Clean-up Strategies (e.g., QuEChERS, SPE)

A variety of extraction and clean-up strategies have been developed to isolate this compound and other ergot alkaloids from complex matrices such as cereals and animal feed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique that involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) clean-up. nih.govmdpi.comnih.gov Modified QuEChERS procedures have been optimized for ergot alkaloid analysis. mdpi.com For instance, using an alkaline extraction solvent, such as a mixture of acetonitrile and ammonium carbonate solution, can improve the migration of non-protonated alkaloids into the organic layer and prevent epimerization. mdpi.comresearchgate.net Recoveries for ergocristine using a QuEChERS-based method have been reported in the range of 60% to 70%. nih.govmdpi.com

Solid-Phase Extraction (SPE) is another widely used clean-up technique. nih.govscispace.com This method uses a solid sorbent to retain either the analytes of interest or the matrix interferences. For ergot alkaloids, which are basic compounds, strong cation-exchange SPE cartridges can be used to selectively trap the positively charged alkaloids under acidic conditions. scispace.com The retained alkaloids can then be eluted by adjusting the pH to slightly basic conditions. scispace.com Other SPE phases, such as C18, have also been employed in the clean-up of ergot alkaloid extracts. nih.gov

Other strategies include matrix solid-phase dispersion (MSPD) and simple solid-liquid extraction (SLE), sometimes referred to as a "dilute-and-shoot" approach, which can yield high recoveries for certain ergot alkaloids. nih.gov

Assessment of Matrix Interference in Complex Samples

Matrix effects are a significant challenge in the trace analysis of this compound, particularly when using mass spectrometry-based detection methods like LC-MS/MS. researchgate.net These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. researchgate.netchromatographyonline.com

In the analysis of ergot alkaloids in cereals, significant matrix-induced signal suppression has been observed. For this compound and its epimer in oats and barley, signal suppression can be up to 50%. nih.gov The extent of the matrix effect can vary significantly not only between different types of grains but also, to a lesser extent, within different varieties of the same grain. nih.govresearchgate.net

To compensate for these effects, several strategies are employed. The use of matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix extract that is similar to the sample, is a common approach. nih.govchromatographyonline.com Another effective method is the use of an internal standard, ideally a stable isotope-labeled version of the analyte, which experiences similar matrix effects as the target compound. chromatographyonline.com The method of standard additions, where known amounts of the standard are added directly to the sample extract, is considered the most accurate way to correct for matrix effects but is more time-consuming. nih.govchromatographyonline.com

Method Validation Parameters for Academic Research

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to demonstrate its fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. For this compound, analytical methods typically demonstrate excellent linearity, with coefficients of determination (r²) greater than 0.99. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. researchgate.net It is often calculated based on the signal-to-noise ratio (typically 3:1) or using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). nih.govmdpi.comsepscience.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1 or is calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10 × σ/S). nih.govmdpi.comsepscience.com

The LOD and LOQ values for this compound can vary depending on the analytical technique, the complexity of the sample matrix, and the specific validation approach used.

Validation Parameters for this compound Analysis in Various Studies
MatrixAnalytical MethodLinearity (r²)LODLOQSource
WheatUHPLC-MS/MS> 0.990.225 µg/kg0.744 µg/kg nih.gov
Cereal-based Baby FoodUHPLC-MS/MS> 0.990.5 ng/gNot specified (Calculated as 10 * S/N) mdpi.comnih.gov
Equine HairUHPLC-HRMSNot specified1-25 pg/mg10-100 pg/mg nih.gov
Rye FlourLC/Ion Trap MS> 0.98Not specified1-325 µg/kg (Linear Range) researchgate.net

Epimer-Specific Quantification Challenges and Solutions

A significant analytical challenge in the quantification of this compound is its relationship with its C-8 epimer, ergocristine. These two compounds, known as an epimeric pair, can interconvert in a process called epimerization. mdpi.com This conversion can occur during sample storage, extraction, and analysis, leading to inaccurate quantification of the individual epimers. researchgate.netresearchgate.net Since the toxicity of the "-ine" epimers (like ergocristine) is generally considered higher than the "-inine" epimers (like this compound), distinguishing and accurately quantifying each is crucial for risk assessment. mdpi.com

Challenges:

Epimerization: The primary challenge is the chemical instability at the C-8 position of the lysergic acid moiety. mdpi.com This equilibrium reaction is influenced by several factors:

pH: Acidic conditions, particularly in protic solvents like methanol or water, can significantly promote epimerization. mdpi.comresearchgate.net

Solvents: Protic solvents facilitate the keto-enol tautomerism that drives the epimerization process. researchgate.netresearchgate.net

Temperature and Light: Elevated temperatures and exposure to UV light can also increase the rate of conversion between ergocristine and this compound. researchgate.netresearchgate.net

Chromatographic Separation: Due to their structural similarity, separating ergocristine and this compound chromatographically can be difficult. In reverse-phase liquid chromatography, the "-ine" epimers typically elute just before their corresponding "-inine" counterparts. nih.gov Achieving baseline separation is essential for accurate, individual quantification and can be challenging with standard C18 columns under certain conditions. restek.com

Solutions:

Analytical chemists have developed several strategies to overcome these challenges and ensure accurate, epimer-specific quantification:

Control of pH and Solvent Choice:

Alkaline Conditions: Using alkaline extraction solvents and mobile phases is a common and effective solution. nih.govacs.org A mixture of acetonitrile and an ammonium carbonate solution is frequently used for extraction, as the alkaline pH minimizes epimerization. semanticscholar.org

Aprotic Solvents: Preparing standards and sample extracts in aprotic solvents, such as acetonitrile, significantly reduces the risk of epimerization compared to protic solvents. mdpi.comresearchgate.net

Optimized Sample Handling:

To minimize degradation and conversion, samples are often stored at low temperatures (e.g., -20°C) and protected from light. mdpi.comresearchgate.net

Shortening sample preparation time and keeping the autosampler cool also helps reduce the potential for epimerization during analytical runs. researchgate.netnih.gov

Advanced Chromatographic Techniques:

The use of specialized liquid chromatography columns, such as those with phenyl-hexyl or biphenyl stationary phases, has proven effective. restek.comeuropa.eu These columns offer different selectivity compared to standard C18 phases and can achieve baseline separation of epimeric pairs, sometimes even under acidic mobile phase conditions. restek.com

Ultra-high performance liquid chromatography (UHPLC) systems, with their smaller particle-size columns, provide higher resolution and faster analysis times, which can also aid in the separation of closely eluting epimers. nih.gov

The table below outlines the key challenges and the corresponding analytical solutions for the epimer-specific quantification of this compound.

ChallengeContributing FactorsAnalytical Solution(s)
Epimerization Acidic pH, protic solvents (e.g., methanol), elevated temperature, light exposure.Use of alkaline extraction buffers (e.g., ammonium carbonate). semanticscholar.orgnih.gov Use of aprotic solvents (e.g., acetonitrile) for standards and extracts. mdpi.com Storage at low temperatures (-20°C) and protection from light. researchgate.net
Co-elution High structural similarity between ergocristine and this compound.Employing specialized LC columns (e.g., phenyl-hexyl, biphenyl) for enhanced separation. restek.comeuropa.eu Optimization of mobile phase gradient and temperature. Utilization of UHPLC for higher chromatographic resolution. nih.gov

This is an interactive table summarizing key issues and solutions.

Molecular and Cellular Mechanisms of Interaction in Vitro and Non Human Preclinical Focus

Receptor Binding Affinities and Pharmacological Target Identification

Ergocristinine, an S-epimer of the ergot alkaloid ergocristine (B1195469), demonstrates notable interaction with various neurovascular receptors. researchgate.netresearchgate.net Its tetracyclic ergoline (B1233604) ring structure gives it a conformational similarity to endogenous neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine, allowing it to bind to their respective receptors. researchgate.net In silico molecular docking studies have been employed to elucidate the binding affinities and specific interactions of this compound with key receptor subtypes involved in physiological processes. researchgate.net

This compound exhibits a strong binding affinity for the serotonin 2A (5-HT2A) receptor. researchgate.netresearchgate.net Molecular docking analyses have calculated the binding energy of this compound to the 5-HT2A receptor to be between -9.7 and -11.0 kcal/mol, values which vary depending on the specific software used for the simulation. researchgate.net This interaction is stabilized by the formation of a hydrogen bond between the this compound molecule and amino acid residues within the receptor's binding site, with a measured bond length of approximately 3.10 Å. researchgate.netresearchgate.net The significant binding affinity for the 5-HT2A receptor, a G protein-coupled receptor known to mediate excitatory neurotransmission and smooth muscle contraction, highlights a primary mechanism for its biological activity. researchgate.netnih.gov

While specific binding affinity values (such as Kᵢ or binding energy) for this compound at dopamine receptor subtypes are not detailed in the available research, ergot alkaloids as a class are widely recognized for their interactions with the dopaminergic system. researchgate.net This activity is attributed to the structural homology between the ergoline scaffold of the alkaloids and the neurotransmitter dopamine. researchgate.net This structural similarity allows various ergot derivatives to bind to dopamine receptors, often with high affinity, leading to agonistic or antagonistic effects that are central to their therapeutic applications in conditions like Parkinson's disease. researchgate.netnih.gov Based on the established pharmacology of its structural class, this compound is presumed to interact with dopaminergic receptors, although specific preclinical studies quantifying this interaction are not prominently available.

Preclinical in silico studies have identified the alpha-2A (α2A) adrenergic receptor as a significant pharmacological target for this compound. researchgate.netresearchgate.net The calculated binding energy for this interaction ranges from -8.7 to -11.4 kcal/mol. researchgate.net Similar to its binding at the 5-HT2A receptor, the this compound-α2A receptor complex is stabilized by a hydrogen bond, in this case with a bond length of 3.28 Å. researchgate.netresearchgate.net The α2A adrenergic receptors are key regulators of neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system. researchgate.net The strong binding affinity of this compound for this receptor subtype suggests a potential for modulation of adrenergic signaling. researchgate.net

Table 1: In Silico Binding Affinities of this compound for Neurovascular Receptors

Receptor Subtype Binding Energy (kcal/mol)* Hydrogen Bond Length (Å)
Serotonin 2A (5-HT2A) -9.7 to -11.0 3.10
Alpha 2A Adrenergic (α2A) -8.7 to -11.4 3.28

*Range reflects results from different molecular docking software (AutoDock Vina and DockThor). Data sourced from in silico studies. researchgate.netresearchgate.netresearchgate.net

The demonstrated affinity of this compound for specific serotonergic and adrenergic receptors implies a capacity to modulate other neurotransmitter systems through receptor crosstalk and downstream signaling pathways. For instance, α2-adrenergic receptors function as presynaptic autoreceptors that inhibit the release of norepinephrine. researchgate.net By binding to these receptors, this compound could modulate noradrenergic transmission. Furthermore, extensive evidence points to a functional interaction between the serotonergic and cholinergic systems in the brain; therefore, this compound's activity at 5-HT2A receptors could potentially influence cholinergic neuron function and signaling.

Enzyme Inhibition and Activation Profiling

Direct research detailing the interaction between this compound and matrix metalloproteinases (MMPs) is not available in the reviewed scientific literature. However, studies on other ergot alkaloids provide evidence of interaction with this enzyme family. Specifically, Fumigaclavine C, an ergot alkaloid produced by Aspergillus fumigatus, has been shown in a mouse model of experimental colitis to reduce the activity of matrix metalloproteinase-9 (MMP-9). ebi.ac.ukasm.org This finding suggests that compounds within the broader ergot alkaloid class may possess the ability to modulate MMP activity, although direct evidence for this compound is currently lacking. ebi.ac.uk

Intracellular Signaling Pathway Modulation

This compound modulates intracellular signaling primarily through its interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors involved in signal transduction. uniprot.orgrsc.org Its binding to specific aminergic (serotonergic and adrenergic) receptors triggers downstream signaling cascades that alter cellular function. biologists.comwikipedia.orgmdpi.com

This compound has been shown to interact with at least two types of GPCRs: the serotonin 5-HT2A receptor and the alpha 2A adrenergic receptor. biologists.comwikipedia.org The downstream consequences of these interactions differ based on the receptor's coupling to specific G-proteins.

5-HT2A Receptor Signaling : The 5-HT2A receptor is primarily coupled to the Gαq/11 signal transduction pathway. uniprot.orgwikipedia.org Upon agonist binding, Gαq is activated, which in turn stimulates phospholipase C (PLC). wikipedia.orgfrontiersin.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uniprot.orgcvphysiology.com IP3 mediates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). uniprot.orgwikipedia.org Therefore, this compound's interaction with the 5-HT2A receptor is predicted to initiate this cascade, leading to increased intracellular calcium levels and activation of PKC-mediated signaling events. wikipedia.orgfrontiersin.org

Alpha 2A Adrenergic Receptor Signaling : The alpha 2A adrenergic receptor (α2A-AR) is coupled to the Gi/o family of G-proteins. mdpi.comnih.govwikipedia.org Activation of this receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase. mdpi.comnih.gov This action results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comcvphysiology.com Consequently, this compound's binding to α2A-ARs is expected to suppress the cAMP signaling pathway. mdpi.comwikipedia.org

This compound's influence on the adenylyl cyclase/cAMP pathway is primarily inhibitory, a direct consequence of its interaction with Gi/o-coupled α2A-adrenergic receptors. mdpi.comnih.gov The binding of an agonist to the α2A-AR inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP, thereby lowering intracellular cAMP levels. mdpi.comnumberanalytics.com

In other non-human preclinical models, such as the salivary glands of the tick Amblyomma hebraeum, this compound has been classified as an "incomplete agonist" at a specific ergot alkaloid-sensitive receptor. biologists.com In this model, while other ergot alkaloids demonstrated the ability to stimulate adenylyl cyclase activity, the effect was only partial compared to dopamine. biologists.com Research on related ergot alkaloids has also shown that structural modifications, like the isomerization at position C-8 that distinguishes this compound (an S-epimer) from ergocristine (an R-epimer), can significantly reduce the stimulatory effects on dopamine-sensitive adenylyl cyclase. nih.gov This further supports the view that this compound is not a potent activator of this pathway and primarily acts to inhibit it through its α2A-AR interactions. mdpi.comnih.gov

Cellular Permeability and Barrier Integrity Studies (e.g., Blood-Brain Barrier models)

Studies utilizing in vitro models have demonstrated that this compound can penetrate cellular barriers, most notably the blood-brain barrier (BBB). Research using a model with primary porcine brain endothelial cells confirmed that ergot alkaloids, including this compound, are capable of crossing the BBB in significant amounts within hours. ebi.ac.ukresearchgate.net

The study identified this compound as a potent substance that accumulates within these endothelial cells. ebi.ac.ukresearchgate.net This accumulation was linked to a subsequent weakening of the barrier's integrity. ebi.ac.ukresearchgate.net Unlike its epimer ergocristine, this compound showed high uptake properties but seemed unable to efficiently exit the cells, leading to its accumulation. researchgate.net This finding highlights a specific biological activity for the 8-(S) isomers of ergot alkaloids, which were previously considered less active, and underscores their potential influence on barrier functions. ebi.ac.uk

Summary of this compound's Effect on Blood-Brain Barrier Models
Model SystemKey FindingReference
Primary Porcine Brain Endothelial CellsAble to cross the blood-brain barrier in high quantities. ebi.ac.ukresearchgate.net
Primary Porcine Brain Endothelial CellsAccumulates within endothelial cells, leading to a weakened barrier function. ebi.ac.ukresearchgate.net
Primary Porcine Brain Endothelial CellsDemonstrated high uptake properties but appeared unable to efficiently leave the cells. researchgate.net

Computational Modeling of Ligand-Receptor Interactions

In silico molecular docking studies have been employed to investigate the binding relationship between this compound and vascular receptors, specifically the serotonin (5-HT)2A and alpha 2A adrenergic receptors. biologists.comwikipedia.org These computational methods predict the preferred orientation and binding affinity between a ligand (this compound) and a receptor to form a stable complex. biologists.comwikipedia.org This approach has been crucial in elucidating the potential molecular interactions that underpin the physiological effects observed after exposure to ergot alkaloids. biologists.comwikipedia.org

Molecular docking simulations have provided specific data on the interaction between this compound and its target receptors. biologists.comwikipedia.org Using software such as AutoDock Vina and DockThor, researchers calculated the binding energy of this compound to the 5-HT2A and alpha 2A adrenergic receptors. biologists.comwikipedia.orgnih.gov

The binding energy for this compound was calculated to be between -9.7 and -11.0 kcal/mol for the 5-HT2A receptor and between -8.7 and -11.4 kcal/mol for the alpha 2A adrenergic receptor, with the range reflecting results from different software. biologists.comwikipedia.org These negative binding energy values indicate a favorable and stable binding interaction. biologists.comwikipedia.org The modeling also identified the formation of hydrogen bonds between this compound and amino acid residues within the binding sites of both receptors, with bond lengths of 3.10 Å for the 5-HT2A receptor and 3.28 Å for the alpha 2A adrenergic receptor. biologists.comwikipedia.org These strong molecular interactions are thought to contribute to the physiological manifestations that occur following exposure to this compound. biologists.comwikipedia.org

Computational Docking and Binding Energy of this compound
Receptor TargetCalculated Binding Energy (kcal/mol)Key Interaction DetailsReference
Serotonin (5-HT)2A Receptor-9.7 to -11.0Hydrogen bond formation (3.10 Å) biologists.comwikipedia.org
Alpha 2A Adrenergic Receptor-8.7 to -11.4Hydrogen bond formation (3.28 Å) biologists.comwikipedia.org

Structure-Based Drug Design Principles Applied to this compound

While specific structure-based drug design (SBDD) studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles of this approach are broadly applicable. SBDD leverages the three-dimensional structure of a biological target, such as a protein or receptor, to design and optimize drug candidates. gardp.orgdrugdiscoverynews.com This process aims to create molecules that fit precisely into the target's binding site, maximizing binding affinity and specificity. drugdiscoverynews.com

The SBDD process generally involves:

Target Identification and Validation: Identifying a specific protein or receptor implicated in a disease process that this compound or its derivatives could potentially modulate.

Structure Determination: Obtaining the 3D structure of the target protein, often through techniques like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.com If an experimental structure is unavailable, computational methods like homology modeling can be used. researchgate.net

Computational Docking and Screening: Using computer algorithms to predict how potential drug molecules, including this compound and its analogs, would bind to the target's active site. gardp.org This helps in prioritizing compounds for synthesis and experimental testing.

Iterative Optimization: Synthesizing and testing the most promising compounds and using the experimental results to refine the computational models. drugdiscoverynews.com This iterative cycle of design, synthesis, and testing helps in optimizing the pharmacological properties of the lead compound. drugdiscoverynews.com

For a compound like this compound, SBDD could be employed to understand its interactions with various receptors and to design new molecules with improved therapeutic profiles and reduced off-target effects.

Investigations in Non-Human Cellular and Preclinical Models

Studies on Cellular Viability and Apoptosis Induction in Specific Cell Lines

Research has shown that ergot alkaloids, including this compound, can influence cellular viability and induce apoptosis, which is a form of programmed cell death. researchgate.net The induction of apoptosis is a key mechanism for many anti-cancer agents as it helps to eliminate malignant cells. frontiersin.org

One study highlighted that this compound accumulates to a greater degree than its epimer, ergocristine, in human colon (HT-29) and human liver (HepG2) cancer cell lines. researchgate.net This accumulation of the "-inine" epimers within cells may be linked to their cytotoxic effects. researchgate.net The study confirmed that ergot alkaloids can induce apoptotic effects in these cancer cell lines, and there appears to be a significant correlation between the concentration of the alkaloid within the cell and its cytotoxicity. researchgate.net

The process of apoptosis is complex and can be triggered through intrinsic and extrinsic pathways. frontiersin.org Key proteins involved in regulating apoptosis include the Bcl-2 family and caspases. jmb.or.kr Studies on other natural compounds have shown that they can induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov

Table 1: Cellular Effects of this compound in Specific Cell Lines

Cell LineEffectObservationCitation
HT-29 (Human Colon Cancer)AccumulationHigher accumulation compared to ergocristine. researchgate.net
CytotoxicityApoptotic effects observed. researchgate.net
HepG2 (Human Liver Cancer)AccumulationHigher accumulation compared to ergocristine. researchgate.net
CytotoxicityApoptotic effects observed. researchgate.net

In Vitro and Ex Vivo Organ/Tissue Contraction Studies (e.g., Arterial Tissue)

In vitro organ bath studies are a fundamental technique in pharmacology used to assess the contractile or relaxant effects of compounds on isolated tissues, such as arterial rings or smooth muscle strips. dmt.dknih.gov These studies are crucial in the preclinical development of drugs targeting conditions involving smooth muscle contraction, like hypertension. dmt.dk

This methodology allows for the investigation of mechanisms of action and the identification of potential therapeutic agents or side effects related to vascular smooth muscle tone. dmt.dk For a compound like this compound, such studies would be invaluable in characterizing its vascular effects.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Investigation of Ergocristinine Structural Analogues

The study of this compound's structural analogues is crucial for understanding its biological activity. This compound is a member of the ergopeptine class of ergot alkaloids, which are composed of a lysergic acid moiety and a tripeptide side chain. scispace.com It is the C-8-S-isomer (S-epimer) of ergocristine (B1195469), and this stereoisomeric relationship is a primary focus of comparative studies. researchgate.netnih.gov Historically, the R-epimers of ergot alkaloids, such as ergocristine, were considered the primary contributors to biological effects, while the S-epimers were thought to be less active. researchgate.netnih.gov However, recent research has demonstrated that S-epimers like this compound possess their own significant bioactivity, prompting more detailed investigations. researchgate.netoup.com

Systematic studies often compare this compound to its direct R-epimer, ergocristine, as well as to other related ergot alkaloids and structural analogues like lysergic acid amide. researchgate.netnih.gov These comparisons help to elucidate how modifications to the peptide side chain or the stereochemistry at the C-8 position influence receptor binding and activity. For instance, in vitro studies on bovine metatarsal arteries have examined the vasoactive potential of a series of S-epimers, including this compound, ergocryptinine, ergocorninine, and ergotaminine, revealing that all tested S-epimers produced a concentration-dependent arterial contractile response. oup.com This indicates a shared mechanism of action among these structurally similar compounds, while also highlighting subtle differences. The principle of SAR analysis involves the progressive alteration of a molecule's structure to determine the importance of its various components for its biological function. drugdesign.org

CompoundClass/RelationshipKey Structural Difference from this compound
Ergocristine R-epimerStereoisomer at the C-8 position (R-configuration). researchgate.net
Lysergic Acid Amide Structural AnalogueLacks the complex tripeptide side chain. researchgate.net
Ergotaminine S-epimer AnalogueDifferent amino acids in the tripeptide chain. oup.com
Ergocorninine S-epimer AnalogueDifferent amino acids in the tripeptide chain. oup.com
Ergocryptinine S-epimer AnalogueDifferent amino acids in the tripeptide chain. oup.com

Correlation between Stereochemistry and Molecular Interaction Profiles

Stereochemistry is a critical determinant of the biological activity of ergot alkaloids. The primary stereochemical distinction for this compound lies in its C-8-S configuration, which contrasts with the C-8-R configuration of its epimer, ergocristine. researchgate.netnih.gov This single chiral center difference results in a distinct three-dimensional shape, which profoundly affects how the molecule interacts with its biological targets, such as G-protein coupled receptors. researchgate.netyoutube.com

While both epimers can be biologically active, their interaction profiles and the resulting physiological responses can differ. For example, one study found that the R-epimer, ergocristine, induced a greater sustained contractile response in arterial tissue compared to the S-epimer, this compound. researchgate.net Despite this, computational molecular docking studies have revealed that this compound itself exhibits strong binding affinities for key vascular receptors, including the serotonin (B10506) (5-HT)₂ₐ and alpha-2A adrenergic receptors. researchgate.netnih.govnih.gov

The different spatial arrangements of the substituents at the C-8 position lead to varied molecular interactions with receptor binding sites. researchgate.net Research has shown that this compound forms specific hydrogen bonds with amino acid residues within the binding pockets of both the 5-HT₂ₐ and alpha-2A adrenergic receptors. researchgate.netnih.gov The binding affinities and the nature of these molecular interactions, such as the length and type of bonds formed, differ between the S- and R-epimers, which is a direct consequence of their distinct stereochemistry. researchgate.net

StereoisomerReceptor TargetBinding Affinity (kcal/mol) - AutoDock VinaKey Interaction Details
This compound (S-epimer) 5-HT₂ₐ Receptor-9.7 nih.govForms a hydrogen bond with amino acid residues (bond length ~3.10 Å). researchgate.netnih.gov
Ergocristine (R-epimer) 5-HT₂ₐ Receptor-10.2 nih.govInteracts with the same receptor but with slightly higher affinity. nih.gov
This compound (S-epimer) Alpha₂ₐ Adrenergic Receptor-8.7 nih.govForms a hydrogen bond with amino acid residues (bond length ~3.28 Å). researchgate.netnih.gov
Ergocristine (R-epimer) Alpha₂ₐ Adrenergic Receptor-10.3 nih.govShows significantly stronger binding affinity compared to its S-epimer. nih.gov

Identification of Key Pharmacophores for Receptor Binding

A pharmacophore is defined as the specific ensemble of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a biological target and trigger or block its response. wikipedia.org For ergot alkaloids like this compound, the tetracyclic ergoline (B1233604) ring system is the core structural feature that shares similarities with neurotransmitters such as serotonin, dopamine (B1211576), and noradrenaline, forming the foundational element of its pharmacophore. scispace.com

Detailed computational studies have helped to identify the more specific pharmacophoric features of this compound responsible for its binding to various receptors. The key interactions are not limited to the ergoline scaffold but also involve the complex peptide side chain. For the 5-HT₂ₐ and alpha-2A adrenergic receptors, crucial pharmacophoric features include hydrogen bond donor and acceptor sites. researchgate.netnih.gov Molecular docking simulations have shown that this compound forms hydrogen bonds with specific amino acid residues in the binding pockets of these receptors. researchgate.netresearchgate.net These interactions, along with hydrophobic and aromatic features, are essential for molecular recognition and the stabilization of the ligand-receptor complex. Identifying these key features is fundamental for the rational design of new molecules with potentially enhanced or more selective activity. researchgate.netwikipedia.org

Computational and Cheminformatic Approaches to SAR Analysis

Computational chemistry and cheminformatics have become indispensable tools for analyzing the SAR of complex molecules like this compound. uni-bonn.de These methods provide a cost- and time-effective means to investigate the potential bioactivity of compounds, particularly for the less-studied S-epimers. researchgate.netresearchgate.net

The primary computational technique used for this compound has been in silico molecular docking. researchgate.netnih.govnih.gov Using software programs such as AutoDock Vina and DockThor, researchers can predict how this compound binds to a receptor's active site and can calculate its binding affinity, which is expressed as binding energy in kcal/mol. nih.govnih.gov A more negative binding energy value suggests a stronger and more stable interaction between the ligand and the receptor. nih.gov These computational experiments are crucial for comparing the binding potential of this compound with its analogues, such as ergocristine and lysergic acid amide, across different receptor targets. nih.gov

For example, docking studies have quantified the binding affinities of this compound for the 5-HT₂ₐ and alpha-2A adrenergic receptors as -9.7 kcal/mol and -8.7 kcal/mol, respectively (using AutoDock Vina). nih.gov These results, when compared to those of its R-epimer, provide valuable insights into how stereochemistry influences receptor affinity. nih.gov Such computational approaches not only help to rationalize observed biological activities but also guide the design of future in vitro and in vivo experiments. researchgate.net Methodologies like the SAR Matrix (SARM) also exist to systematically organize and visualize SAR data from large compound sets, further enhancing the ability to extract meaningful relationships from experimental and computational results. nih.gov

LigandReceptorDocking SoftwarePredicted Binding Energy (kcal/mol)
This compound 5-HT₂ₐ ReceptorAutoDock Vina-9.7 nih.gov
This compound 5-HT₂ₐ ReceptorDockThor-11.0 researchgate.net
Ergocristine 5-HT₂ₐ ReceptorAutoDock Vina-10.2 nih.gov
Lysergic acid amide 5-HT₂ₐ ReceptorAutoDock Vina-9.3 nih.gov
This compound Alpha₂ₐ Adrenergic ReceptorAutoDock Vina-8.7 nih.gov
This compound Alpha₂ₐ Adrenergic ReceptorDockThor-11.4 researchgate.net
Ergocristine Alpha₂ₐ Adrenergic ReceptorAutoDock Vina-10.3 nih.gov
Lysergic acid amide Alpha₂ₐ Adrenergic ReceptorAutoDock Vina-9.4 nih.gov

Biotechnological Applications and Process Development

Scalable Bioproduction of Ergocristinine

The cornerstone of this compound production is the submerged fermentation of specialized strains of the fungus Claviceps purpurea. scispace.com Scalable bioproduction focuses on optimizing culture conditions within large-scale bioreactors to maximize the yield and productivity of the target alkaloid.

Research into scalable production has identified several critical factors influencing the yield of ergot alkaloids, including this compound. The selection of a high-yielding C. purpurea strain is the primary step. google.com Fermentation is typically conducted in liquid, aerated culture broths. google.com The composition of the culture medium is paramount, with key components including specific carbon and nitrogen sources, mineral salts, and potential precursors. google.com For instance, sucrose (B13894) is a commonly used carbon source, while ammonium (B1175870) nitrate (B79036) can serve as an inorganic nitrogen source. google.com The addition of amino acid precursors, such as valine and isoleucine, has been shown to direct and enhance the biosynthesis of specific ergot alkaloids. google.com

Environmental parameters within the bioreactor must be meticulously controlled. These include temperature, pH, aeration, and agitation. Fermentation for ergot alkaloids is generally performed at temperatures between 20°C and 26°C and a pH of 5.2 to 6.8. google.com Aeration is critical, as the process is aerobic, and agitation ensures homogenous distribution of nutrients and cells. google.com Challenges in scaling up include managing the rheology of the culture, as the filamentous growth of Claviceps purpurea can lead to high viscosity, impeding mass and oxygen transfer. scispace.com

The table below summarizes typical parameters for the bioproduction of ergot alkaloids, including the ergotoxine (B1231518) group to which this compound belongs.

ParameterCondition/ComponentRationale & Findings
Microorganism High-yielding strains of Claviceps purpureaStrain selection is crucial for economic production. Specific strains are often proprietary and have been developed through mutagenesis and screening. google.comgoogle.com
Culture Type Submerged FermentationAllows for large-scale, controlled, and reproducible production compared to parasitic field cultivation. scispace.com
Carbon Source SucroseA widely used carbohydrate for supporting fungal growth and secondary metabolite production. google.com
Nitrogen Source Ammonium Nitrate, Ammonium Oxalate, UreaProvides the necessary nitrogen for biomass and alkaloid synthesis. google.compsu.edu
Precursors Valine, Isoleucine, PhenylalanineDirected biosynthesis using amino acid precursors can enhance the yield of specific peptide alkaloids like ergocristine (B1195469) and its isomer this compound. google.commdpi.com
Temperature 20-26 °COptimal range for fungal growth and alkaloid production. google.com
pH 5.2 - 6.8Maintaining pH is critical for enzyme activity and cell viability. google.compsu.edu
Aeration 0.35 L/L/min (example)The process is aerobic; adequate oxygen supply is essential for cell metabolism and alkaloid synthesis. google.com

Enzyme and Cell Immobilization Technologies for Bioconversion

For ergot alkaloid synthesis, whole-cell immobilization is more common than immobilizing individual enzymes due to the complexity of the multi-enzyme biosynthetic pathway. Claviceps purpurea cells have been successfully immobilized in various matrices, such as alginate and carrageenan gels. nih.govmdma.ch These entrapped cells can be used in semicontinuous and continuous culture systems for long-term production of ergot peptides. mdma.ch

Key findings in this area include:

Enhanced Stability: Immobilized cells often exhibit prolonged viability and productivity compared to free-cell suspensions. mdpi.com

Continuous Production: Immobilization facilitates the development of continuous bioreactor systems, where the nutrient medium is constantly fed and the product-containing broth is removed, leading to improved volumetric productivity. mdma.ch

Bioconversion: Immobilized cells can be used for specific bioconversion steps, such as the conversion of agroclavine (B1664434) to elymoclavine (B1202758), with high efficiency. mdma.ch

The choice of immobilization method and support material is critical, as it must be non-toxic to the cells and allow for efficient diffusion of substrates and products. nih.gov

Immobilization StrategySupport Material/MethodAdvantages in Ergot Alkaloid Production
Whole-Cell Entrapment Calcium Alginate, CarrageenanProtects cells from shear stress, allows for high cell densities, facilitates continuous processing, and simplifies product separation. nih.govmdma.ch
Whole-Cell Adsorption Porous Glass, Cellulose (B213188) DerivativesA simple and mild immobilization method, though cell leakage can be a concern. rnlkwc.ac.in
Encapsulation Polymeric MicrocapsulesConfines cells within a semi-permeable membrane, allowing free passage of nutrients and products while retaining the cells. slideshare.netnih.gov

Downstream Processing and Purification Methodologies

Downstream processing refers to the recovery and purification of the target molecule from the fermentation broth. wikipedia.org For this compound, this involves separating it from the fungal biomass, other media components, and closely related alkaloid impurities. The process typically involves multiple stages: solid-liquid separation, extraction, and chromatographic purification. susupport.comeuropa.eu

Solid-Liquid Separation: The first step is to separate the Claviceps mycelia from the liquid culture medium. This is commonly achieved through industrial-scale centrifugation or filtration. wikipedia.org

Extraction: The ergot alkaloids, including this compound, are then extracted from the clarified broth (if secreted) or from the mycelia (if intracellular). This is typically done using solvent extraction. A common method involves adjusting the pH of the broth and using an organic solvent to selectively extract the alkaloids.

Purification: Chromatography is the central technique for purifying this compound to the high degree required for pharmaceutical applications. Due to the presence of multiple, structurally similar ergot alkaloids (e.g., ergocristine, ergocornine (B135324), ergocryptine) and their corresponding -inine epimers, high-resolution techniques are necessary. mdpi.combohrium.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful method for both the analysis and purification of this compound. bohrium.comnih.gov The separation of this compound from its epimer, ergocristine, is a significant challenge that requires carefully optimized chromatographic conditions. bohrium.com

A typical purification workflow might involve:

Initial Cleanup: Use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure or solid-phase extraction (SPE) to remove major impurities. bohrium.comnih.gov

Preparative HPLC: A larger-scale HPLC system is used to isolate the fraction containing the ergotoxine alkaloids.

High-Resolution Chromatography: A final polishing step using a high-efficiency column to separate the individual alkaloids and their epimers, such as this compound from ergocristine. bohrium.comresearchgate.net

Purification StageTechniquePurpose
Harvest & Clarification Centrifugation, FiltrationRemoval of fungal cells and solid debris from the fermentation broth. wikipedia.org
Extraction & Concentration Liquid-Liquid Extraction, Solid-Phase Extraction (SPE)Isolation of the crude alkaloid mixture from the aqueous broth and removal of polar impurities. bohrium.com
Chromatographic Separation Preparative HPLC, UHPLC-MS/MSSeparation of this compound from other closely related ergot alkaloids and its epimer, ergocristine. bohrium.comnih.gov
Final Polishing CrystallizationTo obtain the final high-purity crystalline product.

Process Analytical Technologies (PAT) in this compound Production

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comadragos-pharma.com The goal is to build quality into the product by understanding and controlling the manufacturing process. In this compound production, PAT is applied to both the upstream fermentation and downstream purification steps. schmidt-haensch.com

During fermentation, PAT tools can monitor key variables in real-time without the need for manual sampling and offline analysis. This allows for immediate process adjustments, ensuring optimal conditions are maintained for alkaloid production. adragos-pharma.com

Spectroscopic Methods: Techniques like Near-Infrared (NIR), Raman, and 2D-Fluorescence spectroscopy are particularly valuable. openaccessjournals.commdpi.com They can be implemented using in-line probes inserted directly into the bioreactor. openaccessjournals.com For instance, 2D fluorescence spectroscopy has been successfully used for the real-time, online monitoring of biomass, protein, and total alkaloid concentrations during the cultivation of C. purpurea. nih.govresearchgate.net

Chemometrics: The spectral data obtained is complex and requires multivariate data analysis (chemometrics) to build predictive models that correlate the spectra with CQAs like biomass and product concentration. mdpi.com

In downstream processing, PAT can be used to monitor purification steps, such as identifying the correct fractions to collect during chromatography and ensuring the final product meets purity specifications. mt.com

PAT ToolApplication in this compound ProductionMonitored Parameters (CQAs/CPPs)
In-line Fluorescence Spectroscopy Real-time monitoring of C. purpurea fermentation.Biomass concentration, total alkaloid production, protein levels. nih.govresearchgate.net
In-line Raman/NIR Spectroscopy Real-time monitoring of nutrient consumption and metabolite formation.Glucose, nitrogen source, product concentration. openaccessjournals.comeuropeanpharmaceuticalreview.com
In-line pH and Dissolved Oxygen Sensors Standard bioreactor control.pH, dissolved oxygen, temperature. openaccessjournals.com
Online HPLC Automated monitoring of product formation and purity during fermentation and downstream processing.Concentration of this compound and related impurities. openaccessjournals.com

By implementing PAT, manufacturers can achieve more consistent and robust production processes, leading to higher yields, improved product quality, and reduced costs. sciy.com

Comparative Research Within the Ergot Alkaloid Family

Structural Comparisons between Ergocristinine and Other Ergopeptines

All ergot alkaloids share the fundamental tetracyclic ergoline (B1233604) ring structure. rsc.org They are broadly categorized into clavines, simple lysergic acid derivatives, and the more complex ergopeptines, to which this compound belongs. nih.govrsc.org Ergopeptines are distinguished by the attachment of a cyclic tripeptide to the D-lysergic acid scaffold. rsc.org

This compound is the C-8 epimer of ergocristine (B1195469), meaning they differ in the spatial arrangement at the 8th carbon position of the ergoline ring. oup.comacs.org this compound is the S-epimer (-inine form), while ergocristine is the R-epimer (-ine form). oup.comacs.org This seemingly minor stereochemical difference can influence their biological activity. While the R-epimers have historically been considered more biologically active, recent studies indicate that S-epimers like this compound are also bioactive. researchgate.net

The tripeptide portion of ergopeptines provides further structural diversity. In the case of the ergotoxine (B1231518) group of alkaloids—which includes ergocristine, ergocornine (B135324), and ergocryptine—the variation lies in the amino acid residues of the tripeptide chain. wikipedia.org

Table 1: Structural Comparison of Selected Ergopeptines

Ergot Alkaloid Epimeric Form Key Structural Feature
This compound S-epimer (-inine) Epimer of ergocristine at C-8. oup.comacs.org
Ergocristine R-epimer (-ine) Part of the ergotoxine group. wikipedia.org
Ergocornine R-epimer (-ine) Differs from ergocristine in the tripeptide moiety. researchgate.net
Ergocryptine R-epimer (-ine) Exists as α- and β-isomers. wikipedia.org
Ergotamine R-epimer (-ine) Another major ergopeptine with a distinct tripeptide structure. scispace.com

Comparative Biosynthetic Pathways and Evolutionary Divergence

The biosynthesis of ergot alkaloids is a complex, multi-step process that begins with the prenylation of L-tryptophan. rsc.org The early stages of the pathway, leading to the formation of the ergoline ring scaffold, are largely conserved among different ergot alkaloid-producing fungi. rsc.orgmdpi.com

The divergence that leads to the vast array of ergot alkaloids, including the different ergopeptines, occurs in the later stages of the biosynthetic pathway. rsc.orgresearchgate.net The formation of ergopeptines from D-lysergic acid is catalyzed by non-ribosomal peptide synthetases (NRPS). rsc.orgoup.com The diversity of ergopeptines within a single fungal species, such as Claviceps purpurea, can be attributed to the presence of multiple genes encoding these synthetases or to enzymes with relaxed substrate specificity that can incorporate different amino acids into the tripeptide ring. oup.com

The evolutionary divergence of these pathways is evident when comparing fungi from different families, such as the Clavicipitaceae and the Trichocomaceae. mdpi.com While they share the initial steps, the pathways branch off to produce distinct classes of ergot alkaloids. mdpi.com For instance, fungi in the Clavicipitaceae family typically produce lysergic acid derivatives and ergopeptines, whereas some in the Trichocomaceae family produce alkaloids derived from festuclavine. mdpi.com This divergence is often linked to the activity of specific enzymes, such as oxidoreductases, that channel intermediates into different branches of the pathway. mdpi.comresearchgate.net

Similarities and Differences in Molecular Interaction Profiles across Alkaloids

The pharmacological and toxicological effects of ergot alkaloids stem from their structural similarity to neurotransmitters like serotonin (B10506), dopamine (B1211576), and noradrenaline. scispace.commdpi.com This allows them to bind to and modulate a variety of receptors, including adrenergic, dopaminergic, and serotonergic receptors, acting as agonists, partial agonists, or antagonists. oup.commdpi.comnih.gov

The specific interaction profile of an ergot alkaloid is determined by its unique structure, including both the ergoline ring and the attached side groups. researchgate.netoup.com Even small structural changes, such as the difference between this compound and its epimer ergocristine, can alter receptor affinity and subsequent biological response. oup.com

Generally, ergopeptines like this compound exhibit high affinity for a broad range of monoamine receptors. oup.com For example, ergopeptines tend to have a strong affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C serotonin receptors, as well as dopamine D2 receptors. oup.com In contrast, simpler lysergic acid amides may show different receptor subtype preferences. oup.com For instance, some studies have shown that ergopeptines have a significantly higher affinity for dopamine D2 receptors compared to simple amides of lysergic acid. oup.com

The tripeptide moiety of ergopeptines is thought to be crucial for the persistence of their interaction at receptor sites. wikipedia.org Differences in the amino acid composition of this peptide chain among various ergopeptines contribute to their distinct pharmacological profiles. researchgate.net

Analytical Challenges in the Differentiation and Co-occurrence Analysis of Ergot Alkaloids

The analysis of ergot alkaloids in various matrices, such as cereal grains, presents significant analytical challenges. nih.gov These challenges arise from the structural diversity of the alkaloids, the potential for epimerization, and their frequent co-occurrence.

Differentiation: A primary challenge is the differentiation of the numerous ergot alkaloids, particularly the separation of epimeric pairs like ergocristine and this compound. nih.govresearchgate.net Since the -ine and -inine forms can have different biological activities, their individual quantification is crucial. acs.org High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the method of choice for the specific and sensitive quantification of individual ergot alkaloids and their epimers. nih.govresearchgate.netuky.edu Other methods like high-performance thin-layer chromatography (HPTLC) and liquid chromatography with fluorescence detection (LC-FLD) are also utilized. nih.govresearchgate.net In contrast, methods like the enzyme-linked immunosorbent assay (ELISA) can determine total ergot alkaloid levels but cannot distinguish between individual alkaloids or their epimers. nih.govoregonstate.edu

Co-occurrence: Ergot-contaminated samples rarely contain a single alkaloid. Instead, they typically feature a complex mixture of several ergot alkaloids. mdpi.comugent.benih.gov Studies have shown a high frequency of co-occurrence, with many samples containing three or more, and often six or more, different ergot alkaloids. mdpi.comugent.be For example, one study found that in contaminated cereal samples, 79.3% contained three or more ergot alkaloids, and 49.4% contained six or more. mdpi.com This co-occurrence complicates risk assessment, as the combined toxicological effects of multiple alkaloids are not fully understood.

Table 2: Common Co-occurring Ergot Alkaloids in Cereal Grains

Alkaloid Frequency of Occurrence
Ergocristine Frequently occurs with other major ergot alkaloids. ugent.benih.gov
Ergosine Often found alongside other ergot alkaloids. ugent.benih.gov
Ergocryptine Frequently detected in contaminated samples. ugent.be
Ergotamine Commonly co-occurs with other ergopeptines. nih.gov
Ergometrine Another frequently detected ergot alkaloid. mdpi.com

The stability of ergot alkaloids during sample storage and analysis is another concern, as conditions like pH, temperature, and light can induce epimerization, altering the ratio of -ine to -inine forms and affecting the accuracy of quantification. researchgate.net

Future Directions and Emerging Research Challenges

Unexplored Biosynthetic Enzymes and Pathways

The biosynthesis of ergot alkaloids, including ergocristinine, is a complex process involving a series of enzymatic reactions. While significant progress has been made in elucidating the ergot alkaloid biosynthetic pathway, several key steps and the enzymes that catalyze them remain elusive. rsc.orgwvu.edu The early stages of the pathway, leading to the formation of the ergoline (B1233604) ring scaffold, are relatively well-understood. rsc.org However, the later steps, which are responsible for the vast structural diversity of ergot alkaloids, present significant knowledge gaps. rsc.org

The enzymes responsible for the later modifications of the ergoline scaffold, which ultimately lead to the formation of specific ergopeptines like ergocristine (B1195469) and its epimer this compound, are not fully characterized. rsc.orgnih.gov For instance, while the genes lpsA, lpsB, and lpsC are known to be involved in the non-ribosomal synthesis of the peptide side chain of ergopeptines, the precise mechanisms and the full range of substrate specificities of the encoded enzymes are still under investigation. rsc.orgnih.gov Furthermore, the functions of some genes within the ergot alkaloid synthesis (EAS) cluster, such as easP and easO, are yet to be definitively confirmed. nih.govapsnet.org The discovery and characterization of these unknown enzymes and pathway intermediates are crucial for a complete understanding of this compound biosynthesis and for enabling the targeted engineering of production strains.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The intricate tetracyclic ergoline structure of this compound presents a formidable challenge for total chemical synthesis. nih.govmdpi.com While several total syntheses of various ergot alkaloids have been achieved, the development of more efficient and versatile synthetic routes remains a key area of research. nih.govacs.orgresearchgate.net Recent advancements have focused on novel strategies to construct the ergoline scaffold, such as the use of palladium-catalyzed intramolecular cyclization reactions and Heck coupling methods. acs.orgresearchgate.netdigitellinc.com These new methodologies aim to provide more rapid and efficient access to the core structure, facilitating the synthesis of not only the natural product but also a wide range of unnatural analogs with potentially novel biological activities. nih.govdigitellinc.com

A significant challenge lies in the stereoselective synthesis of the multiple chiral centers present in the this compound molecule. The development of asymmetric catalytic methods is crucial for controlling the stereochemistry and obtaining the desired isomers in high purity. thieme-connect.com Furthermore, the synthesis of the complex tripeptide side chain and its attachment to the lysergic acid moiety in a stereospecific manner is a non-trivial task. mdpi.com Future research will likely focus on the development of convergent synthetic strategies that allow for the late-stage diversification of the peptide portion, enabling the creation of a library of this compound derivatives for structure-activity relationship studies.

Novel Analytical Strategies for Comprehensive Ergot Alkaloid Profiling

The accurate detection and quantification of this compound and other ergot alkaloids in various matrices, such as agricultural commodities and pharmaceutical preparations, are of paramount importance. spkx.net.cnnih.gov Current analytical methods predominantly rely on high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS). nih.govnih.govresearchgate.net While these techniques offer good sensitivity and selectivity, there is an ongoing need for novel analytical strategies that can provide more comprehensive profiling of the entire spectrum of ergot alkaloids present in a sample. oregonstate.edumdpi.com

One of the challenges in ergot alkaloid analysis is the presence of numerous structurally related compounds, including epimers (like ergocristine and this compound), which can be difficult to separate and quantify individually. nih.govnih.gov The development of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and two-dimensional liquid chromatography (2D-LC), can offer improved resolution and peak capacity. researchgate.net Furthermore, high-resolution mass spectrometry (HRMS) provides the ability to determine the elemental composition of unknown compounds, aiding in the identification of novel or unexpected ergot alkaloid derivatives. oregonstate.edu Emerging techniques like capillary electrophoresis and immunoassays are also being explored for rapid screening purposes. nih.govresearchgate.net The development of certified reference materials and robust validation protocols is also crucial to ensure the accuracy and comparability of data across different laboratories. nih.gov

Deeper Mechanistic Elucidation of this compound's Intracellular Interactions

This compound, like other ergot alkaloids, exerts its biological effects by interacting with various receptors in the body, primarily adrenergic, dopaminergic, and serotonergic receptors. nih.govnih.gov While the general receptor binding profile of ergot alkaloids is known, a deeper understanding of the specific molecular interactions between this compound and its target receptors is needed. researchgate.net Recent in silico molecular docking studies have begun to explore the binding of this compound to receptors like the serotonin (B10506) 5-HT2A and alpha-2A adrenergic receptors, suggesting strong molecular interactions. nih.govresearchgate.net These studies have identified potential hydrogen bonding and other non-covalent interactions that contribute to the binding affinity. nih.gov

However, computational models need to be validated by experimental data. Future research should focus on employing techniques such as X-ray crystallography or cryo-electron microscopy to determine the high-resolution structures of this compound in complex with its receptors. This would provide a detailed picture of the binding pocket and the key amino acid residues involved in the interaction. Furthermore, understanding the downstream signaling pathways that are activated or inhibited upon this compound binding is crucial. khanacademy.org Investigating the kinetics of receptor binding, including association and dissociation rates, can provide insights into the duration of the physiological effects. researchgate.net A more profound mechanistic understanding will be invaluable for explaining the pharmacological profile of this compound and for the rational design of new derivatives with improved receptor selectivity and therapeutic properties.

Sustainable Production and Green Chemistry Principles in this compound Synthesis

The traditional production of this compound relies on the parasitic cultivation of the fungus Claviceps purpurea on rye plants or through submerged fermentation processes. researchgate.netscirp.org These methods can be inefficient, difficult to control, and have a significant environmental footprint. frontiersin.org Consequently, there is a growing interest in developing more sustainable and environmentally friendly methods for producing this compound and other ergot alkaloids. nih.govsustainabilityguide.euepa.gov

Integration of Omics Data for Systems-Level Understanding of Production and Interaction

A comprehensive, systems-level understanding of this compound production and its biological interactions requires the integration of data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netfrontiersin.org The availability of complete genome sequences for several ergot alkaloid-producing fungi provides a foundation for these studies. rsc.orgnih.gov

Transcriptomics can reveal how the expression of genes in the biosynthetic cluster is regulated under different conditions, while proteomics can identify the enzymes that are actively present. researchgate.netfrontiersin.org Metabolomics, the comprehensive analysis of all metabolites in a biological system, can provide a detailed picture of the ergot alkaloid profile and identify previously unknown intermediates or degradation products. mdpi.com Integrating these datasets can help to build predictive models of the biosynthetic pathway and identify bottlenecks that can be targeted for metabolic engineering to improve this compound yields. researchgate.netnih.gov

Furthermore, omics approaches can be used to unravel the complex biological responses of organisms exposed to this compound. For example, transcriptomic and proteomic analysis of cells or tissues treated with this compound can identify the genes and proteins whose expression is altered, providing insights into the molecular mechanisms of its pharmacological or toxicological effects. frontiersin.orgnih.gov This systems-level approach will be instrumental in moving beyond a reductionist view and gaining a holistic understanding of the role of this compound in both its producing organism and the systems it interacts with.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying ergocristinine in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification due to this compound's structural similarity to other ergot alkaloids. Ensure calibration with certified reference standards and validate methods using spiked matrices to account for matrix effects. For purification, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively isolates this compound from complex samples .

Q. How should researchers design initial experiments to assess this compound's bioactivity?

  • Methodological Answer : Begin with in vitro vascular models, such as isolated bovine arterial rings, to measure sustained contractile responses. Use a concentration range (e.g., 1 × 10⁻⁶ M) validated in prior studies to ensure comparability. Include controls for solvent effects (e.g., methanol ≤0.5% v/v) and validate tissue viability with agonists like phenylephrine. Replicate experiments across multiple biological replicates (n ≥ 6) to account for individual variability .

Q. What literature review strategies are critical for contextualizing this compound research?

  • Methodological Answer : Use systematic review frameworks (e.g., PICO) to structure searches. Prioritize databases like PubMed and Web of Science, filtering for studies on S-epimer stability, vascular effects, and agricultural contamination. Critically appraise studies for methodological rigor, noting gaps such as limited longitudinal data on this compound's bioactivity compared to R-epimers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity between this compound (S-epimer) and ergocristine (R-epimer)?

  • Methodological Answer : Conduct time-course experiments (e.g., 180-minute incubations) to capture divergent contractile responses, as S-epimers exhibit delayed but sustained effects. Use generalized estimating equations (GEE) to model time-dependent interactions and independent t-tests for pairwise comparisons at critical intervals (e.g., 60–180 minutes). Address variance with Levene’s test and normalize data to baseline agonist responses .

Q. What experimental designs are optimal for studying this compound's longitudinal effects on vascular tissues?

  • Methodological Answer : Implement repeated-measures designs with phenoxybenzamine (POB) pretreatment to assess noncompetitive antagonism. Monitor tension changes at 15-minute intervals using Biopac systems, and apply sequential Sidak corrections for multiple comparisons. Include parallel controls for solvent and tissue degradation. Supplementary datasets (e.g., normalized contractile responses) should be archived for reproducibility .

Q. How should researchers address ethical considerations when using animal-derived tissues for this compound studies?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for tissue sourcing. Justify sample size via power analysis to minimize unnecessary use. Disclose all procedures in methodology sections, including buffer compositions and viability checks. Reference ethical frameworks like FINER to ensure feasibility and relevance .

Q. What statistical approaches are suitable for analyzing contradictory data on this compound's environmental persistence?

  • Methodological Answer : Apply meta-analytic techniques to reconcile field studies (e.g., ergot-contaminated grain analyses) with lab data. Use random-effects models to account for heterogeneity in contamination levels and climatic variables. Sensitivity analyses can identify outliers or confounding factors, such as epimerization rates during storage .

Data Interpretation & Reporting

Q. How can researchers ensure robust interpretation of this compound's dose-response relationships?

  • Methodological Answer : Normalize contractile responses to baseline agonist-induced tensions to control for tissue variability. Report raw data (e.g., grams of tension) alongside normalized percentages in supplementary materials. Use scatterplots with confidence intervals to visualize time-dependent trends and highlight statistical thresholds (e.g., P < 0.05) in figures .

Q. What are best practices for documenting methodological limitations in this compound studies?

  • Methodological Answer : Explicitly state constraints, such as solvent concentration limits or potential epimerization during extraction. Use sensitivity analyses to quantify their impact. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental replicates, compound characterization, and data deposition in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.